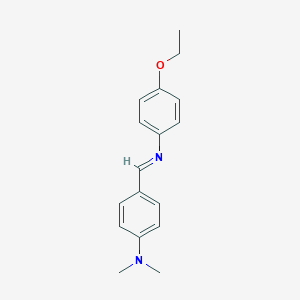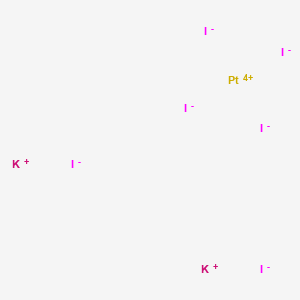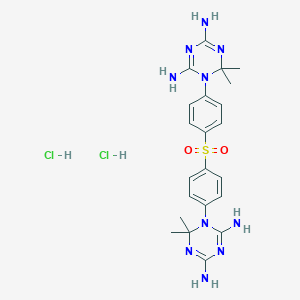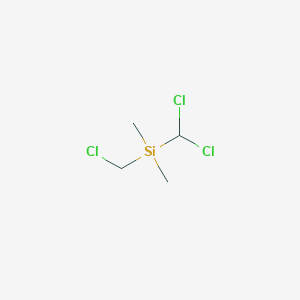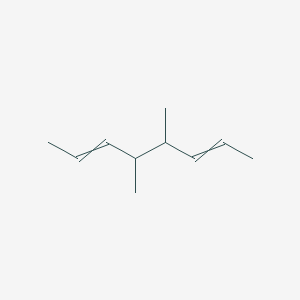
Douglanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Douglanin is a bioactive compound with the molecular formula C15H20O3 . It is one of the sesquiterpenes isolated from the rhizomes of the plant Costus speciosus .
Molecular Structure Analysis
This compound has a molecular weight of 248.318 Da and a monoisotopic mass of 248.141251 Da . It has 5 defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Cloud Computing and Scientific Computing
Douglanin, also known as DOUG (Domain decomposition On Unstructured Grids), is a significant open-source software package used in parallel iterative solutions for large sparse systems of linear equations. Research highlights its effectiveness in the cloud computing environment, showing that parallel scientific applications like DOUG scale reasonably well on the cloud. This research indicates the potential of DOUG in enhancing cloud-based scientific computing processes (Srirama, Batrashev, Jakovits, & Vainikko, 2011).
Medicinal Properties and Cytotoxic Activity
This compound, an eudesmanolide derivative, was isolated from the flowers of Chrysanthemum coronarium L. This compound has been shown to exhibit strong cytotoxic activities against human cancer cell lines such as A549, PC-3, and HCT 116. This discovery, for the first time in this plant, opens avenues for further exploration of this compound's potential in cancer research (Lee, Ha, Park, & Yang, 2001).
Enhancing Biomass and Stress Tolerance in Plants
This compound, particularly its gene variant DoUGP, has been studied for its role in enhancing biomass and stress tolerance in plants. Overexpression of DoUGP in Dendrobium officinale, a medicinal herb, showed increased polysaccharide accumulation, which in turn enhanced stress tolerance in the plant. This research suggests this compound's potential role in improving plant resilience and quality (Chen, Wang, Liang, Jin, Wan, Liu, Zhao, Huang, & Tian, 2020).
properties
CAS RN |
16886-36-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aS,5aR,6S,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11-,12+,13-,15-/m0/s1 |
InChI Key |
PLSSEPIRACGCBO-AIUMHDJVSA-N |
Isomeric SMILES |
CC1=CC[C@@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O |
SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




